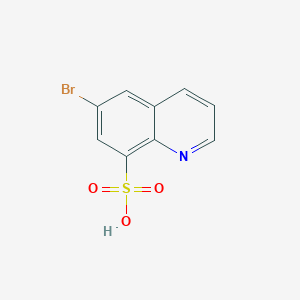
6-Bromoquinoline-8-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromoquinoline-8-sulfonic acid is a derivative of quinoline, an aromatic nitrogen-containing heterocyclic compound. This compound is characterized by the presence of a bromine atom at the 6th position and a sulfonic acid group at the 8th position of the quinoline ring. Quinoline and its derivatives are known for their wide range of biological activities and are used in various fields such as medicinal chemistry, synthetic organic chemistry, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromoquinoline-8-sulfonic acid typically involves the bromination of quinoline derivatives. One common method is the bromination of 8-hydroxyquinoline, which can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions . The reaction is usually carried out in an organic solvent such as chloroform or carbon tetrachloride at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the bromination process while minimizing the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
6-Bromoquinoline-8-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized to form sulfonate esters or sulfonamides.
Reduction: The bromine atom can be reduced to form the corresponding quinoline derivative without the bromine substituent.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium amide (NaNH₂) or sodium thiolate (NaSR).
Major Products Formed
Oxidation: Sulfonate esters or sulfonamides.
Reduction: Quinoline derivatives without the bromine substituent.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
6-Bromoquinoline-8-sulfonic acid is a quinoline derivative featuring a bromine atom at the 6th position and a sulfonic acid group at the 8th position of the quinoline ring. Quinoline derivatives are known for a wide array of biological activities and are used in medicinal, synthetic organic, and industrial chemistry.
Scientific Research Applications
This compound has applications in chemistry, biology, medicine, and industry.
- Chemistry It serves as a building block in creating more complex quinoline derivatives.
- Biology It is studied for its potential antimicrobial and anticancer properties.
- Medicine It is explored as a potential lead compound for creating new therapeutic agents.
- Industry It is used in the production of dyes, pigments, and other industrial chemicals.
Biological Activities
This compound exhibits various biological activities because of its quinoline structure, which is known for its pharmacological properties.
Interactions
Interaction studies involving this compound focus on its binding affinity with biological targets such as enzymes and receptors. Preliminary studies suggest that it may interact with certain enzymes. Further research is necessary to elucidate these interactions comprehensively.
Mechanism of Action
The mechanism of action of 6-Bromoquinoline-8-sulfonic acid is primarily related to its ability to interact with biological targets such as enzymes and receptors. The bromine atom and sulfonic acid group can enhance the compound’s binding affinity to these targets, leading to various biological effects. For example, the compound may inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting their normal function .
Comparison with Similar Compounds
Similar Compounds
5,7-Dibromo-8-hydroxyquinoline: Another brominated quinoline derivative with potential anticancer activity.
8-Hydroxyquinoline: A precursor for the synthesis of various quinoline derivatives, including 6-Bromoquinoline-8-sulfonic acid.
8-Aminoquinoline: Used in the synthesis of antimalarial drugs and other biologically active compounds.
Uniqueness
This compound is unique due to the presence of both a bromine atom and a sulfonic acid group on the quinoline ring. This combination of functional groups can enhance the compound’s solubility, reactivity, and biological activity compared to other quinoline derivatives .
Properties
CAS No. |
53971-60-1 |
|---|---|
Molecular Formula |
C9H6BrNO3S |
Molecular Weight |
288.12 g/mol |
IUPAC Name |
6-bromoquinoline-8-sulfonic acid |
InChI |
InChI=1S/C9H6BrNO3S/c10-7-4-6-2-1-3-11-9(6)8(5-7)15(12,13)14/h1-5H,(H,12,13,14) |
InChI Key |
TUTAEHWJBZLAPX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC(=CC(=C2N=C1)S(=O)(=O)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















